Thial-1-propene-1-thiol S-oxide, also known as thiopropanal s-oxide, belongs to the class of organic compounds known as thioaldehyde s-oxides. Thioaldehyde s-oxides are compounds having the general structure RC(=S=O)H. Within the cell, thial-1-propene-1-thiol S-oxide is primarily located in the cytoplasm. Outside of the human body, thial-1-propene-1-thiol S-oxide can be found in garden onion and onion-family vegetables. This makes thial-1-propene-1-thiol S-oxide a potential biomarker for the consumption of these food products.
PROPANETHIAL S-OXIDE, (1Z)-
CAS No.: 32157-29-2
Cat. No.: VC1724660
Molecular Formula: C3H6OS
Molecular Weight: 90.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32157-29-2 |
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Molecular Formula | C3H6OS |
Molecular Weight | 90.15 g/mol |
IUPAC Name | 1-sulfinylpropane |
Standard InChI | InChI=1S/C3H6OS/c1-2-3-5-4/h3H,2H2,1H3 |
Standard InChI Key | BAZSXBOAXJLRNH-UHFFFAOYSA-N |
SMILES | CCC=S=O |
Canonical SMILES | CCC=S=O |
Introduction
Chemical Structure and Properties
Propanethial S-oxide, (1Z)- is a volatile liquid that acts as a lachrymatory agent, triggering tearing and stinging sensations upon contact with the eyes . The compound primarily exists in the (Z)-configuration, which is critical for its biological activity and chemical properties . As a member of the thiocarbonyl S-oxide family (formerly known as "sulfines"), it possesses a distinctive chemical structure characterized by a carbon-sulfur double bond with an oxygen atom attached to the sulfur.
The volatile nature of propanethial S-oxide contributes to its rapid dispersion in air when released from damaged onion tissue. This property enables the compound to readily reach the eyes of individuals cutting onions, where it dissolves in the tear fluid and stimulates the sensory neurons in the cornea, resulting in the characteristic lachrymatory response.
Physical and Chemical Characteristics
Propanethial S-oxide demonstrates several interesting chemical behaviors, including:
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High volatility at room temperature
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Capacity to act as an electrophile in various chemical reactions
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Ability to form a stable thiosultone dimer, trans-3,4-diethyl-1,2-dithietane 1,1-dioxide
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Susceptibility to hydrolysis in aqueous environments
The compound's reactivity stems from its unique electronic structure, with the sulfur-oxygen bond creating a polarized center that can participate in various chemical transformations.
Biosynthesis and Formation
Enzymatic Pathway
The biosynthesis of propanethial S-oxide in onions involves a sophisticated enzymatic cascade that begins when onion tissue is damaged. The pathway represents an elegant defense mechanism that has evolved in Allium species to deter herbivores and microbial pathogens .
The biochemical route to propanethial S-oxide formation follows several distinct steps:
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Damage to onion cells releases the enzyme alliinase from cellular compartments
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Alliinase catalyzes the breakdown of amino acid sulfoxides, specifically (+)-S-(E)-1-propenyl-L-cysteine S-oxide (PRENCSO)
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This initial reaction generates sulfenic acids, particularly (E)-1-propenesulfenic acid
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The lachrymatory factor synthase (LFS) then catalyzes the isomerization of (E)-1-propenesulfenic acid to form propanethial S-oxide
This complex enzymatic pathway ensures that the lachrymatory compound is only produced when the plant tissue is damaged, providing an immediate chemical defense response.
Role of Lachrymatory Factor Synthase
Lachrymatory factor synthase (LFS) plays a critical role in the formation of propanethial S-oxide. Research has elucidated the structure and mechanism of this enzyme through crystallographic studies . These investigations revealed that LFS closely resembles the helix-grip fold characteristic of plant representatives of the START (star-related lipid transfer) domain-containing protein superfamily .
The catalytic mechanism of LFS involves:
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Sequential proton transfer
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Formation of a carbanion intermediate
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Structural adaptations that facilitate the conversion of (E)-1-propenesulfenic acid to propanethial S-oxide
Importantly, the expression level of LFS in onion tissue directly correlates with the amount of propanethial S-oxide produced. This relationship has been leveraged in the development of tearless onion varieties, where LFS activity is significantly reduced .
Analytical Methods for Detection
The analysis of propanethial S-oxide presents unique challenges due to its volatility and reactivity. Conventional gas chromatography methods using high temperatures often lead to degradation of the compound, necessitating alternative analytical approaches . Researchers have employed various techniques to qualitatively and quantitatively analyze propanethial S-oxide, including:
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UV spectroscopy
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Chemical derivatization
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Gas chromatography with cold injection
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High-performance liquid chromatography
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Direct analysis in real-time mass spectrometry
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Proton-transfer reaction-mass spectrometry
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Secondary electrospray ionization high-resolution orbitrap mass spectrometry
These methods have contributed significantly to understanding the properties and behavior of propanethial S-oxide in both laboratory settings and food products.
Biological Functions
Plant Defense Mechanisms
Propanethial S-oxide serves as an important component of the chemical defense system in Allium species. The production of this lachrymatory compound represents an evolutionary adaptation that provides protection against various threats . When tissue damage occurs, the rapid synthesis and release of propanethial S-oxide creates a potent deterrent against herbivores and potential pathogens.
The biochemical pathway that produces propanethial S-oxide is part of the chemical warfare arsenal of onions against microbes and animals . This defense mechanism demonstrates the sophisticated biochemical adaptations that plants have evolved to protect themselves in the absence of mobility or physical defense structures.
Chemical Ecology
Beyond its defensive role, propanethial S-oxide contributes significantly to the distinctive flavor profile of onions. The compound interacts with other sulfur-containing molecules to create the complex sensory experience associated with Allium vegetables .
The pungency of onions, primarily attributed to propanethial S-oxide, varies considerably among different cultivars and growing conditions. This variation has been exploited in breeding programs aimed at developing onion varieties with specific flavor characteristics suited to different culinary applications.
Applications and Research
Food Science and Development of Tearless Onions
One of the most practical applications of research on propanethial S-oxide has been the development of tearless onion varieties. Scientists have successfully created non-transgenic tearless onions by irradiating seeds with neon-ion at 20 Gy . These modified onions produce approximately 7.5-fold lower levels of propanethial S-oxide compared to conventional onions, resulting in significantly reduced tear-inducing properties and pungency .
The following table summarizes the comparative analysis of regular onions versus tearless varieties:
Parameter | Regular Onions | Tearless Onions | Reduction Factor |
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Lachrymatory Factor Levels | High | Low | ~7.5-fold |
Pyruvic Acid Levels | High | Low | ~5.5-fold |
Tear-inducing Property | Strong | Negligible | Significant |
Pungency | Strong | Mild | Significant |
This development has important implications for both consumers and the food processing industry, potentially eliminating one of the most unpleasant aspects of onion preparation while maintaining desirable flavor characteristics.
Related Compounds
Propanethial S-oxide belongs to a family of structurally related compounds found across the Allium genus. One notable related molecule is syn-butanethial S-oxide (C₄H₈OS), which has been identified in another Allium species, Allium siculum . This compound shares structural and functional similarities with propanethial S-oxide, highlighting the conservation of chemical defense mechanisms across related plant species.
The diversity of lachrymatory and flavor compounds in the Allium genus reflects evolutionary adaptations to different ecological niches and selective pressures. Understanding these related compounds provides valuable insights into plant chemical ecology and the biochemical pathways that produce these specialized metabolites.
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